molecular formula C15H16N2OS2 B6099647 3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6099647
M. Wt: 304.4 g/mol
InChI Key: KZNCMDGPXWUMGD-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as DABT, and it has been studied extensively for its biological and medicinal properties.

Mechanism of Action

The mechanism of action of DABT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DABT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
DABT has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. DABT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DABT is its broad range of biological activities, which makes it a useful tool for investigating various disease pathways and potential therapeutic targets. However, DABT also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on DABT. One area of interest is the development of DABT-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of DABT's mechanism of action and its interactions with various enzymes and signaling pathways in the body. Additionally, further research is needed to optimize the synthesis and purification of DABT for use in future experiments.

Synthesis Methods

The synthesis of DABT involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with allyl bromide to obtain the final compound. This synthesis method has been optimized to produce high yields of DABT with excellent purity.

Scientific Research Applications

DABT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. DABT has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h4-8,10H,1,9H2,2-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCMDGPXWUMGD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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